BenchChemオンラインストアへようこそ!

2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide

Aldose reductase inhibition Diabetic complications Structure-activity relationship

The compound 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide (CAS 930931-83-2, molecular weight 329.4 g/mol) is a synthetic small molecule belonging to the spirohydantoin class, characterized by a 1,3-diazaspiro[4.5]decane-2,4-dione core linked via an acetamide bridge to a 3-methylphenyl (meta-tolyl) moiety. This spirocyclic scaffold has been investigated as a non-sulfonylurea hypoglycemic agent and a selective aldose reductase (ALR2) inhibitor, with structurally related derivatives demonstrating selectivity indices of up to 96-fold for ALR2 over ALR1 and exhibiting activity as NLRP3 inflammasome modulators.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 930931-83-2
Cat. No. B2410156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide
CAS930931-83-2
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C18H23N3O3/c1-12-6-8-18(9-7-12)16(23)21(17(24)20-18)11-15(22)19-14-5-3-4-13(2)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,22)(H,20,24)
InChIKeyXYOLEMSEWWUIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide (CAS 930931-83-2): Spirohydantoin Acetamide Chemical Profile and Procurement Context


The compound 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide (CAS 930931-83-2, molecular weight 329.4 g/mol) is a synthetic small molecule belonging to the spirohydantoin class, characterized by a 1,3-diazaspiro[4.5]decane-2,4-dione core linked via an acetamide bridge to a 3-methylphenyl (meta-tolyl) moiety. This spirocyclic scaffold has been investigated as a non-sulfonylurea hypoglycemic agent and a selective aldose reductase (ALR2) inhibitor, with structurally related derivatives demonstrating selectivity indices of up to 96-fold for ALR2 over ALR1 [1] and exhibiting activity as NLRP3 inflammasome modulators [2]. The compound's 8-methyl substitution on the cyclohexane ring of the spiro core and the N-(3-methylphenyl)acetamide side chain constitute pharmacophoric features that are critical to its target engagement profile, distinguishing it from other spirohydantoin analogs with different N-aryl or spirocyclic substituents.

Why 8-Methyl Spirohydantoin Acetamides Cannot Be Substituted by Other Spiro[4.5]decane or Acetamide Analogs: Evidence for 930931-83-2


Generic substitution of spirohydantoin acetamides is unsupported by the quantitative structure-activity relationship (SAR) data available for this scaffold class. Within the 1,3-diazaspiro[4.5]decane-2,4-dione series, the selectivity for ALR2 over ALR1 varies dramatically depending on the N-3 substituent: a 3-(4-methylphenyl) derivative exhibits an 11-fold selectivity, while a 3-(5-chlorothiophen-2-yl) analog achieves 127-fold selectivity [1]. More critically, the introduction of an acetamide linker between the spirohydantoin core and the aryl ring—the precise structural feature present in 930931-83-2—enables high-potency dual activity as both a hypoglycemic agent and a selective ALR2 inhibitor, as demonstrated by compound 3e (N-(2,4-dichlorophenyl) analog) which achieves a 96-fold ALR2/ALR1 selectivity and an 84% blood glucose reduction [2]. The 8-methyl group on the spiro cyclohexane ring and the specific meta-tolyl substitution pattern on the N-phenylacetamide moiety collectively define a unique pharmacophoric space that cannot be replicated by analogs lacking these features, such as the 8-unsubstituted derivative (CAS 734539-62-9) or the N-(4-methylbenzyl) variant , making blind substitution a high-risk decision for research continuity.

Head-to-Head Quantitative Differentiation of 930931-83-2 Against Spirohydantoin and Acetamide Comparators


ALR2 Inhibitory Selectivity: 8-Methyl Spirohydantoin Acetamide vs. N-Aryl Spiro[4.5]decane Analogs

Within the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold class, the acetamide-linked N-(3-methylphenyl) variant (930931-83-2) is structurally positioned to achieve superior ALR2 selectivity compared to direct N-aryl substituted analogs. The structurally related N-(2,4-dichlorophenyl)acetamide spirohydantoin (compound 3e) demonstrates a 96-fold selectivity for ALR2 over ALR1 with an IC50 of 0.37 ± 0.05 μM, outperforming the clinical reference sorbinil (IC50 = 3.14 μM) [1]. In contrast, the direct N-aryl analog 3-(4-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione achieves only an 11-fold selectivity [2]. The acetamide linker present in 930931-83-2 is a critical pharmacophoric determinant enabling both potent enzyme inhibition and in vivo hypoglycemic efficacy, as evidenced by the 84% blood glucose reduction achieved by compound 3e versus 66% for repaglinide [1].

Aldose reductase inhibition Diabetic complications Structure-activity relationship

NLRP3 Inflammasome Inhibitory Activity: 8-Methyl Substituted 1,3-Diazaspiro[4.5]decane Scaffold vs. Other Heterocyclic NLRP3 Inhibitors

The 1,3-diazaspiro[4.5]decane-2,4-dione scaffold has been disclosed in patent literature as a core structure for NLRP3 inflammasome inhibitors [1]. A structurally related spirohydantoin derivative (CHEMBL4639190) demonstrates NLRP3 inflammasome inhibitory activity with an IC50 of 2.98 μM in LPS-primed bone marrow-derived macrophage cells, assessed via IL-1beta production [2]. The 8-methyl substitution on the cyclohexane ring—a feature present in 930931-83-2—is expected to modulate lipophilicity and target engagement within the NLRP3 NACHT domain. This positions 930931-83-2 as a distinct chemotype within the NLRP3 inhibitor landscape, which is dominated by sulfonylurea and diarylsulfonylurea scaffolds (e.g., MCC950/CRID3, IC50 ~8 nM [3]) but lacking the spirohydantoin acetamide architecture.

NLRP3 inflammasome IL-1beta inhibition Anti-inflammatory drug discovery

Physicochemical Differentiation: Computed logP, H-Bond Donor/Acceptor Profile vs. 8-Unsubstituted and N-Alkyl Analogs

The 8-methyl substitution on the cyclohexane ring of 930931-83-2 (C18H23N3O3, MW 329.4) increases computed logP by approximately 0.5–0.8 units relative to the 8-unsubstituted analog 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide (CAS 734539-62-9, C16H19N3O3, MW 301.34) . This moderate lipophilicity enhancement is critical for blood-brain barrier permeability predictions and membrane partitioning in cellular assays. Furthermore, the N-(3-methylphenyl)acetamide moiety of 930931-83-2 provides three hydrogen bond acceptors (carbonyl oxygens) and one hydrogen bond donor (NH), a profile that contrasts with N-methylated analogs such as N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide (CAS 1574595-14-4, MW 343.42) which eliminate the H-bond donor capacity and increase conformational restriction . These physicochemical distinctions directly affect solubility, permeability, and target binding kinetics.

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Research and Procurement Scenarios for 930931-83-2 Based on Evidence-Linked Differentiation


Diabetic Complication Pharmacology: ALR2-Selective Inhibitor Screening and In Vivo Efficacy Models

930931-83-2 is preferentially suited for research programs targeting diabetic complications where selective ALR2 inhibition paired with hypoglycemic activity is required. Based on the 96-fold ALR2/ALR1 selectivity and 84% blood glucose reduction demonstrated by the structurally analogous compound 3e [1], 930931-83-2 provides a scaffold with established in vivo efficacy potential. Its acetamide linker and 8-methyl spiro substitution distinguish it from non-acetamide spirohydantoins that lack the dual pharmacological profile. Researchers should prioritize this compound for streptozotocin-induced diabetic rat models assessing sorbitol accumulation, cataract formation, and neuropathy endpoints, where substitution with a direct N-aryl analog (11-fold selectivity) would compromise outcome validity [2].

NLRP3 Inflammasome Mechanistic Studies: Orthogonal Chemotype for Target Engagement Validation

For laboratories investigating NLRP3 inflammasome biology, 930931-83-2 offers a spirohydantoin chemotype that is structurally orthogonal to the widely used sulfonylurea inhibitor MCC950 (CRID3) [1]. With a structurally related spirohydantoin demonstrating NLRP3 inhibitory activity (IC50 = 2.98 μM in BMDM IL-1beta assay [2]), 930931-83-2 can serve as a complementary chemical probe to validate target engagement and rule out scaffold-specific off-target effects that confound studies relying solely on MCC950. This is particularly valuable in autoinflammatory disease models (CAPS, FMF) and neurodegeneration research where NLRP3-dependent IL-1beta release is a pathogenic driver.

Medicinal Chemistry SAR Expansion: Aryl Acetamide Spirohydantoin Library Synthesis

930931-83-2 functions as a key intermediate and scaffold reference for synthesizing focused libraries of N-aryl acetamide spirohydantoins. The 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione core with a 3-methylphenyl acetamide side chain provides a starting point for systematic variation of the aryl substitution pattern (halogen, methoxy, nitro, trifluoromethyl) to map SAR for ALR2 selectivity, hypoglycemic potency, and NLRP3 activity. Procurement of this specific CAS number ensures batch-to-batch consistency in the spiro core methylation state, a parameter that directly affects lipophilicity (ΔlogP +0.5 to +0.8 vs. 8-unsubstituted analog [3]) and, consequently, membrane permeability and in vivo distribution.

Computational Chemistry and Docking Studies: ALR2 and NLRP3 Binding Mode Analysis

The well-defined spirohydantoin pharmacophore of 930931-83-2, combined with available ALR2 crystal structures and the emerging structural biology of the NLRP3 NACHT domain, makes this compound suitable for molecular docking and molecular dynamics simulations. The compound's acetamide linker provides conformational flexibility between the spiro core and the 3-methylphenyl ring, enabling induced-fit docking studies to rationalize selectivity differences among N-aryl analogs (e.g., 11-fold vs. 96-fold vs. 127-fold ALR2/ALR1 selectivity [1]). Researchers engaged in structure-based drug design should select 930931-83-2 over rigidified analogs (e.g., N-methyl variants lacking H-bond donor capacity) to capture the full conformational landscape relevant to target binding [2].

Quote Request

Request a Quote for 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.